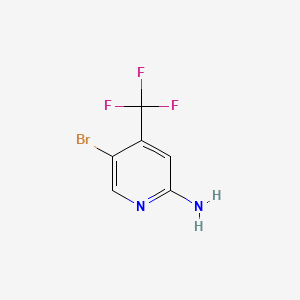

5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Übersicht

Beschreibung

5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-56-3) is a halogenated pyridine derivative featuring a bromine atom at position 5 and a trifluoromethyl (-CF₃) group at position 4 of the pyridine ring. This compound is primarily utilized in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions . It is commercially available with a purity of 97% (MFCD09864896) and is handled under standard safety protocols for halogenated amines .

Vorbereitungsmethoden

Ring Construction via Cyclization Reactions

Hantzsch-like Synthesis with Diethyl Malonate

A patent by KR20150072408A outlines a cyclization strategy using diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine. Though developed for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, this method is adaptable to the target compound by modifying substituents.

Reaction Steps :

-

Nucleophilic substitution : Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) using sodium hydride as a base .

-

Cyclization : The intermediate undergoes intramolecular cyclization under reflux conditions.

-

Reduction : The nitro group at position 5 is reduced to an amine using hydrogenation or catalytic transfer hydrogenation.

Key Parameters :

Advantages :

-

Enables precise control over ring substituents.

-

Scalable for industrial production with continuous flow reactors .

Functional Group Interconversion from Chlorinated Precursors

Amination of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

A high-yielding route involves substituting chlorine at position 2 with an amine group. The precursor, 5-bromo-2-chloro-4-(trifluoromethyl)pyridine, is synthesized via copper(I)-catalyzed trifluoromethylation .

Synthetic Pathway :

-

Trifluoromethylation :

-

Amination :

Optimization Challenges :

-

Chlorine substitution requires harsh conditions, risking decomposition of the trifluoromethyl group.

-

Catalytic amination improves atom economy but increases cost .

Diazotization and Subsequent Functionalization

Nitro Group Reduction

A two-step process involves introducing a nitro group at position 2, followed by reduction to an amine. This method is exemplified in the synthesis of 3-bromo-5-(trifluoromethyl)pyridin-2-amine .

Procedure :

-

Nitration : Direct nitration of 4-(trifluoromethyl)pyridine using mixed acid (HNO₃/H₂SO₄).

-

Bromination : Electrophilic bromination at position 5 using Br₂ in acetic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.

Yield : ~75–85% (over three steps) .

Safety Considerations :

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While less common, palladium-catalyzed cross-coupling can install the bromine atom post-cyclization. For example, a boronic ester at position 5 may undergo coupling with bromobenzene derivatives.

Typical Conditions :

Limitations :

-

Requires pre-functionalized starting materials.

-

Competing side reactions (e.g., homocoupling) reduce efficiency .

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.

Major Products

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products:

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that 5-Bromo-4-(trifluoromethyl)pyridin-2-amine may possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The trifluoromethyl group is known to enhance the compound's potency against specific microorganisms, potentially disrupting microbial viability through enzymatic inhibition.

Anticancer Potential

Studies have suggested that derivatives of pyridine compounds can exhibit anticancer effects. For instance, certain structural modifications in related compounds have led to selective cytotoxicity towards cancer cells while sparing normal cells. This suggests that this compound could be explored for its potential in cancer therapy.

Inhibition of Chlamydia

There is emerging evidence that similar compounds could selectively impair the growth of Chlamydia trachomatis, indicating potential applications in treating chlamydial infections.

Pharmaceutical Applications

The unique properties of this compound make it suitable for various pharmaceutical applications:

Enzyme Inhibition

The compound's interactions with specific enzymes involved in metabolic pathways can lead to altered biological responses, making it a candidate for drug development targeting enzyme inhibition.

Receptor Modulation

Due to the presence of the trifluoromethyl group, this compound may enhance binding affinity to certain receptors, influencing physiological responses and providing avenues for therapeutic interventions.

Case Studies and Research Findings

Numerous studies have evaluated the biological activities of compounds related to or including this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited activity against various pathogens; enhanced potency due to trifluoromethyl group. |

| Anticancer Research | Indicated selective cytotoxicity toward cancer cells; potential for further exploration in oncology. |

| Chlamydia Inhibition | Suggested effectiveness against Chlamydia trachomatis; implications for treatment strategies. |

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-4-(trifluoromethyl)pyridin-2-amine with analogs differing in substituents, halogen positions, or ring systems. Key parameters include molecular weight, substituent effects, and applications.

Halogenated Pyridines with Trifluoromethyl Groups

Key Observations :

- Substituent Effects : Bromine at position 5 increases steric bulk compared to chlorine, affecting reaction kinetics in Suzuki-Miyaura couplings . The trifluoromethyl group enhances thermal stability and lipophilicity, crucial for membrane permeability in drug candidates .

- Reactivity : The dibromo analog (79456-34-1) exhibits higher electrophilicity due to dual bromine substituents, making it suitable for sequential functionalization .

Fluorinated Pyridine Derivatives

Key Observations :

- Fluorine vs. Trifluoromethyl : Fluorine substitution (e.g., 21717-95-3) reduces electron-withdrawing effects compared to -CF₃, leading to faster hydrolysis rates but lower metabolic stability .

- Positional Isomerism : Moving fluorine from position 4 to 6 (944401-65-4) alters hydrogen-bonding patterns in crystal packing, as observed in XRD studies .

Pyrimidine Analogs

Key Observations :

- Ring System Differences : Pyrimidine analogs (e.g., 268.08 g/mol) exhibit distinct electronic properties due to the six-membered diazine ring, enabling interactions with biological targets like ATP-binding pockets .

Biologische Aktivität

5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and related research findings.

The compound has been studied for its ability to inhibit specific biological pathways, particularly those involved in cancer cell proliferation. It primarily acts through the inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial in regulating cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to standard therapies. The compound's efficacy is attributed to its ability to selectively target mutated forms of key proteins involved in tumor growth.

Table 1: Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of PI3K/AKT pathway |

| A549 (Lung Cancer) | 20 | Inhibition of RAS/RAF/MEK pathway |

| HeLa (Cervical Cancer) | 10 | Dual inhibition of mTOR and ERK pathways |

Antichlamydial Activity

In a study focusing on antichlamydial activity, derivatives similar to this compound were shown to exhibit superior activity compared to traditional antibiotics like spectinomycin. The compounds demonstrated effective inhibition of Chlamydia trachomatis, suggesting potential applications in treating bacterial infections.

Table 2: Comparative Antichlamydial Activity

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| This compound | 64 | Spectinomycin | 128 |

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the C4 position significantly enhances the compound's biological activity. Studies have shown that this modification improves cellular uptake and target binding affinity, particularly for PI3K inhibitors.

Table 3: SAR Analysis

| Modification | Impact on Activity |

|---|---|

| Trifluoromethyl at C4 | Increased potency |

| Bromine at C5 | Enhanced selectivity |

| Amine Group | Improved solubility |

Case Studies

- Cancer Treatment Efficacy : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups.

- In vitro Studies : In vitro assays showed that the compound effectively reduced cell viability across multiple cancer cell lines, confirming its role as a potent anticancer agent.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, and what are their respective yields?

Methodological Answer: The compound is typically synthesized via substitution reactions. For example:

- Intermediate Synthesis : Ethyl bromopyruvate (F1) is prepared from ethyl pyruvate via bromination, achieving a yield of 94.06% under optimized conditions.

- Final Step : Reacting F1 with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) yields imidazo[1,2-A]pyridine derivatives. F2 itself is synthesized by substituting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, yielding 87.12% .

Key Reaction Table

| Step | Reactants | Conditions | Yield | Characterization |

|---|---|---|---|---|

| F1 | Ethyl pyruvate + HBr | Substitution, 0–5°C, 4 hr | 94.06% | NMR, GC-MS |

| F2 | 2,3-Dichloro-5-(trifluoromethyl)pyridine + NH₃ | 60°C, 8 hr | 87.12% | ¹H NMR |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Conducted in deuterated DMSO at 400 MHz to identify amine protons (δ 6.8–7.2 ppm) and trifluoromethyl/bromo substituent effects .

- X-ray Crystallography : Use SHELXL for refinement (e.g., SHELX-2018) to resolve molecular geometry. Key parameters: R-factor < 0.05, high-resolution data (<1 Å) for accurate electron density mapping .

Q. What are the key functional groups influencing the compound’s reactivity?

Methodological Answer:

- Amino Group (-NH₂) : Participates in nucleophilic substitution (e.g., with alkyl halides) and acts as a directing group in cross-coupling reactions.

- Trifluoromethyl (-CF₃) : Enhances electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings.

- Bromine Substituent : Enables Buchwald-Hartwig amination or palladium-catalyzed cross-couplings (e.g., with aryl boronic acids) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions to improve yield and purity?

Methodological Answer:

- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination) .

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for cross-couplings to reduce byproducts.

- Solvent Selection : Use DMF for polar intermediates or THF for sterically hindered substrates. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

Q. When encountering contradictions in spectroscopic data, how can structural integrity be confirmed?

Methodological Answer:

- Multi-Technique Validation : Cross-reference ¹H NMR with ¹³C NMR and HRMS. For example, a discrepancy in amine proton shifts may indicate tautomerism; confirm via variable-temperature NMR.

- Crystallographic Resolution : If X-ray data conflicts with NMR (e.g., unexpected bond angles), re-refine using SHELXL’s TWIN/BASF commands to account for crystal twinning .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C-4 adjacent to CF₃) for regioselective attack .

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .

Q. Data Contradiction Analysis Example

Scenario : Conflicting ¹H NMR signals for the pyridine ring protons.

Resolution Strategy :

Repeat NMR in CDCl₃ to assess solvent-induced shifts.

Perform COSY/NOESY to confirm coupling patterns.

Compare with calculated shifts from ACD/Labs or ChemDraw .

Eigenschaften

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWYLVDLWQPJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651731 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-56-3 | |

| Record name | 5-Bromo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.